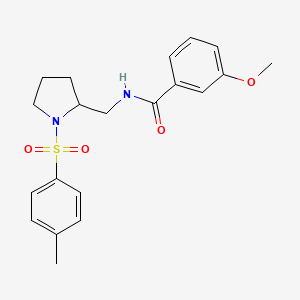

3-甲氧基-N-((1-甲苯磺酰基吡咯烷-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

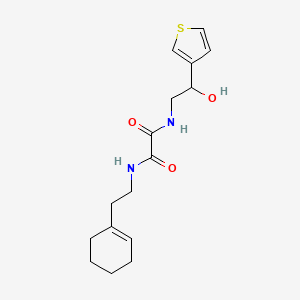

“3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds is determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Benzamide compounds exhibit various chemical reactions, including antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamide compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .科学研究应用

对映选择性合成

该化合物与复杂分子的对映选择性合成有关。例如,研究重点关注从 (S)-甲基吡咯酸谷氨酸盐开始合成 2,3-二取代哌啶,证明了相关化学结构在制备具有潜在生物活性的化合物中的效用 (O. Calvez、A. Chiaroni、N. Langlois,1998)。

用于放射性药物的合成

另一个应用涉及放射性药物前体的合成。一项研究描述了 (S)-BZM 及其类似物的产率很高的合成方法,突出了此类化合物在制备诊断剂中的重要性 (M. Bobeldijk 等,1990)。

神经阻断活性

对包括类似于 3-甲氧基-N-((1-甲苯磺酰基吡咯烷-2-基)甲基)苯甲酰胺的结构在内的 N,N-二取代乙二胺的苯甲酰胺的研究显示出潜在的神经阻断(抗精神病)活性。这些研究考察了化学结构与动物模型中刻板行为的抑制效应之间的关系,为新精神药物的开发做出了贡献 (S. Iwanami 等,1981)。

未来方向

Future research on “3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” and similar benzamide compounds could focus on their potential applications in various fields, including medicine and industry . In vivo biochemical tests of effective amides can be carried out in different fields of application .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s worth noting that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving nucleophilic substitution or free radical bromination .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The presence of the methoxy group and the pyrrolidine ring could potentially influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

Compounds with similar structures have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

3-methoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-8-10-19(11-9-15)27(24,25)22-12-4-6-17(22)14-21-20(23)16-5-3-7-18(13-16)26-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBUBGETZMGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)

![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)

![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)